Cas no 1805-61-4 (Phenol,4-(3-methylbutyl)-)
Phenol,4-(3-methylbutyl)- structure
Product Name:Phenol,4-(3-methylbutyl)-
Phenol,4-(3-methylbutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-(3-methylbutyl)-
- 4-(3-methylbutyl)phenol
- 4-ISOPENTYLPHENOL
- 4-ISOPENTYLPHENOL (TWO ISOMERS)
- 4-Hydroxy-1-isopentyl-benzol
- 4-Isopentyl-phenol
- 4-Isopentylphenol100µg
- p-isoamyl phenol
- NSC-407861
- NSC 65641
- NSC65641
- DTXSID30170967
- NS00010173
- p-Isoamylphenol
- Phenol, 4-(3-methylbutyl)-
- 1805-61-4
- NCIOpen2_000273
- AKOS006273185
- NSC407861
- AI3-22910
- NSC-65641
- SCHEMBL104626
- CHEBI:34428
- UWR17GMV7T
- NSC 407861
- L-Histidinoldihydrochloride
- PHENOL, P-ISOPENTYL-
- UNII-UWR17GMV7T
- Q27116058
- p-isopentylphenol
-
- Inchi: 1S/C11H16O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
- InChI Key: YSNKZJBCZRIRQO-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)CCC(C)C
Computed Properties
- Exact Mass: 164.12000
- Monoisotopic Mass: 164.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.9562
- Melting Point: 29°C
- Boiling Point: 248.86°C (estimate)
- Refractive Index: 1.5050
- PSA: 20.23000
- LogP: 2.98080
Phenol,4-(3-methylbutyl)- Related Literature
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1. CCCXXIII.—Mercuration of some alkylphenols and alkylphenolaldehydesThomas Anderson Henry,Thomas Marvel Sharp J. Chem. Soc. 1926 129 2432
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2. Formula index
1805-61-4 (Phenol,4-(3-methylbutyl)-) Related Products
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- 1131-60-8(4-Cyclohexylphenol)
- 104-43-8(4-Dodecylphenol)
- 1987-50-4(4-Heptylphenol)
- 29799-07-3(4-(1-Adamantyl)phenol)
- 500-38-9(Nordihydroguaiaretic acid)
- 81936-33-6(4-(trans-4-Propylcyclohexyl)phenol)
- 14938-35-3(4-Pentylphenol)
- 99-71-8(4-(butan-2-yl)phenol)
- 140-66-9(4-Tert-Octylphenol)
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